
Licochalcon E
Übersicht
Beschreibung
Licochalcon E ist eine natürliche Verbindung, die erstmals aus den Wurzeln von Glycyrrhiza inflata, einer Süßholzsorte, isoliert wurde . Es gehört zur Familie der Retrochalcone, die sich durch ihre einzigartigen strukturellen Merkmale und biologischen Aktivitäten auszeichnen . This compound hat aufgrund seiner vielversprechenden pharmakologischen Eigenschaften, darunter entzündungshemmende, antioxidative und krebshemmende Wirkungen, große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Licochalcon E hat aufgrund seiner vielfältigen biologischen Aktivitäten eine breite Palette von Anwendungen in der wissenschaftlichen Forschung . In der Chemie wird es als Ausgangsmaterial für die Synthese verschiedener Derivate mit verbesserten Eigenschaften verwendet . In der Biologie und Medizin wird this compound auf seine potenziellen krebshemmenden, entzündungshemmenden und antioxidativen Wirkungen untersucht . Es hat sich gezeigt, dass es die Proliferation von Krebszellen hemmt, Entzündungen reduziert und freie Radikale entfernt . Darüber hinaus wird this compound auf seine potenzielle Verwendung bei der Behandlung von chronischem allergischem Kontaktdermatitis und anderen entzündlichen Erkrankungen untersucht .
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst mehrere molekulare Ziele und Signalwege . Es übt seine Wirkungen aus, indem es Signalwege wie den EGFR/ERK-, PI3K/Akt/mTOR- und NF-κB-Signalweg moduliert . Diese Signalwege sind entscheidend für Zellproliferation, Überleben und Entzündung. This compound kann die Apoptose in Krebszellen induzieren, indem es den mitochondrialen Apoptoseweg aktiviert und anti-apoptotische Proteine hemmt . Es reduziert auch die Produktion von proinflammatorischen Zytokinen, wodurch Entzündungen gelindert werden .
Wirkmechanismus
Target of Action
Licochalcone E, a flavonoid extracted from licorice, has been reported to have several targets. It has been found to inhibit the function of Choline Transporter-Like Protein 1 (CTL1) in microglia . CTL1 is involved in choline uptake, which is crucial for the synthesis of acetylcholine, a neurotransmitter involved in many functions including memory and muscle control. Inhibition of CTL1 by Licochalcone E preferentially induces M2 microglial polarity .
Mode of Action
Licochalcone E interacts with its targets, leading to a series of changes in cellular processes. It inhibits choline uptake and Aβ1-42 aggregation in a concentration-dependent manner . The inhibitory effect of Licochalcone E on choline uptake is mediated by CTL1 . This interaction leads to a shift in microglial polarity from M1 to M2 .
Biochemical Pathways
Licochalcone E affects multiple signaling pathways. It regulates the expression in pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways . Through these pathways, Licochalcone E can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, and regulate autophagy and apoptosis .
Pharmacokinetics
A liposome of a similar compound, licochalcone a, was prepared to ameliorate the low in vivo availability and efficacy of the compound . This suggests that Licochalcone E may also have low bioavailability, which could be improved through similar methods.
Result of Action
The molecular and cellular effects of Licochalcone E’s action are diverse. It can inhibit the proliferation, migration, and invasion of cancer cells by promoting the expression of autophagy-related proteins, inhibiting the expression of cell cycle proteins and angiogenic factors, and regulating autophagy and apoptosis . It also has an inhibitory effect on Aβ aggregation and promotes polarity from M1 to M2 microglia via inhibition of the CTL1 function in microglia .
Biochemische Analyse
Biochemical Properties
Licochalcone E interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a range of biological activities, such as antispasmodic, chemopreventive, antimalarial, antitumor, anti-inflammatory, antifungal, antioxidant, and antibacterial activities . It can regulate the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .
Cellular Effects
Licochalcone E has profound effects on various types of cells and cellular processes. It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, regulate autophagy and apoptosis, and inhibit the proliferation, migration, and invasion of cancer cells .
Molecular Mechanism
At the molecular level, Licochalcone E exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to suppress not only the generation of nitric oxide (NO) and prostaglandin (PG)E 2, but also the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 induced by lipopolysaccharide (LPS) in RAW264.7 cells .
Dosage Effects in Animal Models
In animal models, the effects of Licochalcone E vary with different dosages. For instance, in a study with lethal endotoxemia, the administration of Licochalcone E at 50 mg/kg for eight consecutive days significantly reduced the parasite burden in both liver and spleen .
Metabolic Pathways
Licochalcone E is involved in various metabolic pathways. It has been reported to profoundly downregulate SREBF-dependent cholesterol biosynthesis, lipid metabolism, and PI3K-Akt pathways, along with significant upregulation of NRF2-dependent antioxidant and anti NF-kB-dependent inflammatory pathways .
Transport and Distribution
It is known that Licochalcone E can be used to inhibit the efflux of antineoplastic drugs from cancer cells .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Es wurden mehrere synthetische Versuche unternommen, um Licochalcon E in großen Mengen zu erhalten, da seine natürliche Ausbeute gering ist . Einer der effizienten Synthesewege beinhaltet die stereoselektive Totalsynthese von ®-(+)-Licochalcon E . Dieser Prozess umfasst Schlüsselschritte wie die Claisen-Umlagerung und die wasserbeschleunigte [3,3]-Sigmatrop-Umlagerung von Allylarylether . Die Reaktionsbedingungen umfassen typischerweise hohe Temperaturen und spezifische Lösungsmittel wie N,N-Dimethylanilin .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound befinden sich noch in der Entwicklung, wobei der Schwerpunkt auf der Optimierung der Ausbeute und Reinheit liegt. Die derzeitigen Methoden basieren hauptsächlich auf chemischer Synthese anstatt auf der Extraktion aus natürlichen Quellen, da die Ausbeute aus Glycyrrhiza inflata gering ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Licochalcon E durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und ihre biologischen Aktivitäten zu verbessern oder Derivate für weitere Studien zu erstellen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und spezifische Lösungsmittel, um das gewünschte Ergebnis zu gewährleisten .
Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen von this compound gebildeten Produkte hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zur Bildung von Chinonen führen, während Reduktionsreaktionen zu Alkoholderivaten führen können .
Vergleich Mit ähnlichen Verbindungen
Unter diesen wurde Licochalcon A am häufigsten untersucht, da es prominente krebshemmende Wirkungen aufweist . Licochalcon E zeichnet sich durch seine einzigartigen strukturellen Merkmale und spezifischen biologischen Aktivitäten aus . Im Gegensatz zu anderen Licochalconen hat this compound ein erhebliches Potenzial gezeigt, chronische allergische Kontaktdermatitis zu reduzieren und die IL-12p40-Produktion zu hemmen .
Eigenschaften
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPKMTGYQGHLJS-RNVIBTMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904154 | |
| Record name | Licochalcone E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of licochalcone E?
A1: Licochalcone E has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol [, ].
Q2: Are there any spectroscopic data available for licochalcone E?
A2: Yes, structural elucidation of licochalcone E has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].
Q3: What are the primary mechanisms of action of licochalcone E against cancer cells?
A3: Licochalcone E exhibits anticancer activity through multiple pathways. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, migration, and invasion, and suppress angiogenesis (formation of new blood vessels that supply tumors) [, , , ].
Q4: How does licochalcone E influence inflammation?
A4: Licochalcone E demonstrates potent anti-inflammatory effects. Studies reveal that it can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), primarily by inhibiting the activation of signaling pathways such as NF-κB and AP-1 [, ].
Q5: What is the role of licochalcone E in modulating microglial polarization?
A5: Recent research suggests that licochalcone E can shift microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This effect is linked to its ability to inhibit choline uptake via choline transporter-like protein 1 (CTL1) in microglia [].
Q6: How does licochalcone E affect liver health?
A6: Licochalcone E has been shown to protect against carbon tetrachloride-induced liver toxicity in mice, potentially by activating peroxisome proliferator-activated receptor gamma (PPARγ) and suppressing nuclear factor-κB (NF-κB) expression []. It also exhibits antidiabetic effects, potentially improving insulin sensitivity [, ].
Q7: Does licochalcone E interact with specific enzymes?
A7: Research indicates that licochalcone E can inhibit thioredoxin reductase 1 (TrxR1) expression, which plays a crucial role in cellular redox balance. This inhibition subsequently influences the Nrf2/STAT6 signaling pathway, contributing to its antitumor effects in neuroblastoma cells [].
Q8: How do structural modifications impact the activity of licochalcone E?
A8: Specific structural features are crucial for licochalcone E's biological activity. Studies on licochalcone analogs reveal that the presence of isopentenyl and hydroxyl groups on the A ring significantly contributes to its ability to inhibit pancreatic lipase []. Further SAR studies with licochalcone E derivatives are necessary to fully elucidate the impact of structural modifications on its potency, selectivity, and other pharmacological properties [].
Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of licochalcone E?
A9: While detailed PK/PD studies on licochalcone E are limited, research suggests it is orally bioavailable. In the 4T1 mammary orthotopic cancer model, oral administration of licochalcone E effectively suppressed tumor growth and lung metastasis [, ].
Q10: What in vitro and in vivo models have been used to investigate the biological activities of licochalcone E?
A10: Various models have been employed to study licochalcone E, including:* Cancer: Human cancer cell lines (e.g., KB oral cancer cells, FaDu pharyngeal squamous carcinoma cells, MDA-MB-231 breast cancer cells, SH-SY5Y and SK-N-BE(2) neuroblastoma cells) [, , , ].* Inflammation: Murine macrophage cell line (RAW 264.7) [, ] and mouse models of inflammation [].* Liver Toxicity: Mouse model of carbon tetrachloride-induced liver injury [].* Microglial Polarization: Immortalized mouse microglial cell line (SIM-A9) []. * Antibacterial Activity: Staphylococcus aureus strains (including methicillin-resistant strains) [, , ].
Q11: What is known about the safety and toxicity profile of licochalcone E?
A11: While licochalcone E generally exhibits low toxicity in preclinical studies, further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use [, ].
Q12: What are the potential applications of licochalcone E in drug development?
A12: Based on its diverse biological activities, licochalcone E holds promise for the development of novel therapeutics targeting:
- Cancer: Its ability to inhibit tumor growth, metastasis, and angiogenesis makes it a potential candidate for anticancer drug development [, , ].
- Inflammatory Diseases: Its anti-inflammatory properties suggest potential for treating conditions like arthritis, inflammatory bowel disease, and skin disorders [, ].
- Neurodegenerative Diseases: Its ability to inhibit Aβ aggregation and modulate microglial polarization suggests potential for treating Alzheimer's disease [].
- Metabolic Disorders: Its antidiabetic effects and potential to improve insulin sensitivity warrant further investigation for treating type 2 diabetes [, ].
- Bacterial Infections: Its antibacterial activity, particularly against antibiotic-resistant strains like MRSA, makes it a potential candidate for developing new antibacterial agents [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


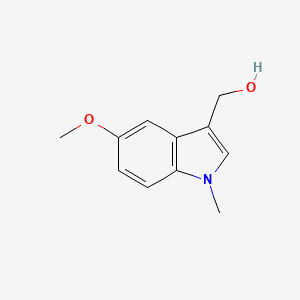
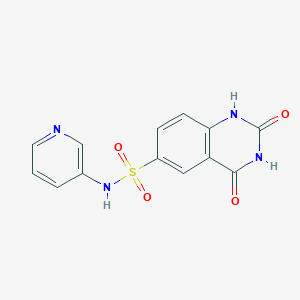
![ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2507733.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2507734.png)
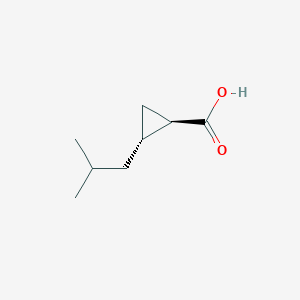
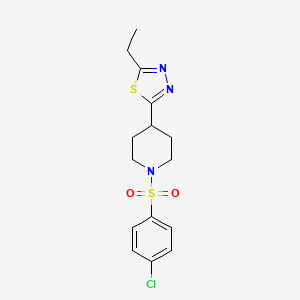
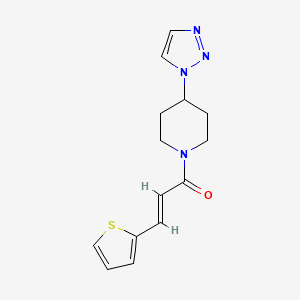
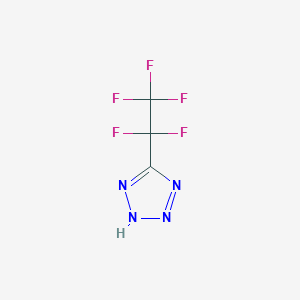

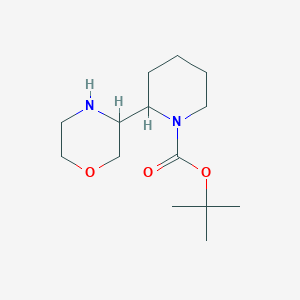
![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)
![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)
![ethyl 4-(5-{2-[(3-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B2507747.png)
